Cas no 921773-19-5 (2,5-dimethoxy-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide)

2,5-Dimethoxy-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a dimethoxybenzene core linked to an oxindole moiety. This compound is of interest in medicinal chemistry due to its potential as a scaffold for designing biologically active molecules. The presence of the sulfonamide group enhances binding affinity to target proteins, while the oxindole fragment contributes to its structural diversity and pharmacological relevance. Its well-defined chemical structure allows for precise modifications, making it a valuable intermediate in drug discovery. The compound exhibits favorable solubility and stability under standard conditions, facilitating its use in synthetic applications and biological studies.
2,5-dimethoxy-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide structure
921773-19-5 structure
Product Name:2,5-dimethoxy-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide
CAS No:921773-19-5
MF:C16H16N2O5S
MW:348.373642921448
CID:5779063
PubChem ID:18570744
Update Time:2025-06-07

2,5-dimethoxy-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • F2256-0204
    • 921773-19-5
    • 2,5-dimethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
    • VU0490521-1
    • AKOS024632044
    • 2,5-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide
    • 2,5-dimethoxy-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide
    • Benzenesulfonamide, N-(2,3-dihydro-2-oxo-1H-indol-5-yl)-2,5-dimethoxy-
    • Inchi: 1S/C16H16N2O5S/c1-22-12-4-6-14(23-2)15(9-12)24(20,21)18-11-3-5-13-10(7-11)8-16(19)17-13/h3-7,9,18H,8H2,1-2H3,(H,17,19)
    • InChI Key: HZUUCMHYYBKWFS-UHFFFAOYSA-N
    • SMILES: S(C1C=C(C=CC=1OC)OC)(NC1C=CC2=C(C=1)CC(N2)=O)(=O)=O

Computed Properties

  • Exact Mass: 348.07799279g/mol
  • Monoisotopic Mass: 348.07799279g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 561
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 102Ų

Experimental Properties

  • Density: 1.403±0.06 g/cm3(Predicted)
  • pka: 8.33±0.20(Predicted)

2,5-dimethoxy-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide Pricemore >>

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Additional information on 2,5-dimethoxy-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide

2,5-Dimethoxy-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide: A Comprehensive Overview

2,5-Dimethoxy-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide (CAS No. 921773-19-5) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzene ring substituted with two methoxy groups and a sulfonamide group, as well as an indole derivative. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.

The sulfonamide moiety in 2,5-dimethoxy-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide is particularly noteworthy due to its historical significance in the development of antibiotics. Sulfonamides have been used for decades to combat bacterial infections, and their mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme essential for bacterial folic acid synthesis. However, the presence of the indole derivative and the methoxy groups in this compound suggests potential new avenues for therapeutic applications beyond traditional sulfonamide uses.

Recent studies have explored the pharmacological properties of 2,5-dimethoxy-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide. One notable area of research is its potential as an anti-inflammatory agent. In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 2,5-dimethoxy-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide could be a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

Another area of interest is the compound's potential as an anticancer agent. Research has shown that 2,5-dimethoxy-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide can induce apoptosis in various cancer cell lines. The mechanism behind this activity is thought to involve the modulation of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3 kinase (PI3K)/Akt pathway. These pathways are crucial for cell survival and proliferation, and their inhibition can lead to cell death in cancer cells.

In addition to its anti-inflammatory and anticancer properties, 2,5-dimethoxy-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide has also been investigated for its neuroprotective effects. Studies have shown that this compound can protect neurons from oxidative stress-induced damage by scavenging free radicals and reducing oxidative stress markers such as malondialdehyde (MDA). This neuroprotective activity makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

The synthesis of 2,5-dimethoxy-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide involves several steps and requires careful control of reaction conditions to ensure high yields and purity. The process typically begins with the preparation of the indole derivative through a series of reactions involving aromatic substitution and cyclization. The resulting indole is then coupled with a sulfonamide moiety using appropriate coupling reagents such as 4-(4,6-dimethoxy[1,3,5]triazinyl)-4-methylmorpholinium chloride (DMT-MM). The final step involves the introduction of the methoxy groups to achieve the desired structure.

The physicochemical properties of 2,5-dimethoxy-N-(2-oxyo-o,d,d,dhiohydro-H-indol--yl)benzene--sulfonamide are also important for its potential applications. The compound has been found to have good solubility in organic solvents such as dimethyl sulfoxide (DMSO), which facilitates its use in biological assays. Additionally, it exhibits moderate lipophilicity, which is beneficial for cellular uptake and distribution within tissues.

Clinical trials are currently underway to evaluate the safety and efficacy of 2,5-dimethoxy-N-(2-oxyo-o,d,d,dhiohydro-H-indol--yl)benzene--sulfonamide in humans. Preliminary results from phase I trials have shown that the compound is well-tolerated at low doses with minimal side effects. Further studies are needed to determine optimal dosing regimens and to assess long-term safety profiles.

In conclusion, 2,5-Dimethoxy-N-(2-oxyo-o,d,d,dhiohydro-H-indol--yl)benzene--sulfonamide (CAS No. 921773--9-) is a multifaceted compound with promising therapeutic potential. Its unique chemical structure and diverse biological activities make it an exciting candidate for further research and development in various medical fields. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical applications, this compound holds great promise for addressing unmet medical needs.

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